molecular formula C15H12ClFO3 B6409444 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid CAS No. 1261898-65-0

2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid

Cat. No.: B6409444
CAS No.: 1261898-65-0
M. Wt: 294.70 g/mol
InChI Key: DHHLCIKLXZVGBI-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, an ethoxy group, and a fluorine atom attached to the benzene ring

Properties

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-2-20-9-6-7-10(12(16)8-9)11-4-3-5-13(17)14(11)15(18)19/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHLCIKLXZVGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691685
Record name 2'-Chloro-4'-ethoxy-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-65-0
Record name 2'-Chloro-4'-ethoxy-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the acylation of 2-chloro-4-ethoxyphenylboronic acid with 6-fluorobenzoic acid under the presence of a catalyst such as palladium. The reaction is typically carried out in an organic solvent like toluene or dichloromethane, and the reaction temperature is maintained between 60-80°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to improve yield and reduce costs. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the chloro or ethoxy groups with other functional groups.

Scientific Research Applications

2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-methoxyphenyl)-6-fluorobenzoic acid
  • 2-(2-Chloro-4-ethoxyphenyl)-5-fluorobenzoic acid
  • 2-(2-Bromo-4-ethoxyphenyl)-6-fluorobenzoic acid

Uniqueness

2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid is unique due to the specific combination of chloro, ethoxy, and fluorine substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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